molecular formula C16H22N2O3 B7971764 methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate

methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate

Cat. No.: B7971764
M. Wt: 290.36 g/mol
InChI Key: GDCXJLSZACPJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate is a synthetic organic compound that belongs to the class of dihydroisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate typically involves the reaction of dihydroisoquinoline with methyl bromoacetate in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 60°C) for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroisoquinoline moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinoline: A simpler analog without the valinate ester group.

    Tetrahydroisoquinoline: A fully reduced form of the isoquinoline ring.

    N-alkylated dihydroisoquinolines: Compounds with various alkyl groups attached to the nitrogen atom.

Uniqueness

Methyl N-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)valinate is unique due to the presence of both the valinate ester and the dihydroisoquinoline moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

methyl 2-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)14(15(19)21-3)17-16(20)18-9-8-12-6-4-5-7-13(12)10-18/h4-7,11,14H,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXJLSZACPJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.